molecular formula C13H16O2S B14328714 3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one CAS No. 100989-88-6

3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one

Cat. No.: B14328714
CAS No.: 100989-88-6
M. Wt: 236.33 g/mol
InChI Key: OQSVDTSREJQRJB-UHFFFAOYSA-N
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Description

3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one is an organic compound with a complex structure that includes a sulfanyl group and a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one typically involves the reaction of 3-methyl-2-butanone with 2-oxo-2-phenylethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one
  • 3-(2-Methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one

Uniqueness

3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one is unique due to its specific structural features, such as the presence of both a sulfanyl group and a phenylethyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

100989-88-6

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

3-methyl-3-phenacylsulfanylbutan-2-one

InChI

InChI=1S/C13H16O2S/c1-10(14)13(2,3)16-9-12(15)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

OQSVDTSREJQRJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)SCC(=O)C1=CC=CC=C1

Origin of Product

United States

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